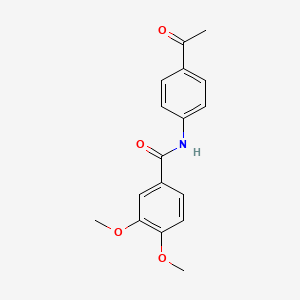

N-(4-acetylphenyl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-acetylphenyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzamide moiety substituted with two methoxy groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3,4-dimethoxybenzamide typically involves the reaction of 4-acetylphenylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-acetylphenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products Formed

Oxidation: Formation of N-(4-carboxyphenyl)-3,4-dimethoxybenzamide.

Reduction: Formation of N-(4-aminophenyl)-3,4-dimethoxybenzamide.

Substitution: Formation of N-(4-acetylphenyl)-3,4-dihydroxybenzamide when methoxy groups are replaced with hydroxyl groups.

Applications De Recherche Scientifique

Chemical Synthesis

The synthesis of N-(4-acetylphenyl)-3,4-dimethoxybenzamide typically involves the reaction of 4-acetylphenol with 3,4-dimethoxybenzoyl chloride in the presence of a base. This process can be optimized to enhance yield and purity. The following table summarizes key synthesis parameters:

| Parameter | Details |

|---|---|

| Starting Materials | 4-acetylphenol, 3,4-dimethoxybenzoyl chloride |

| Reagents | Base (e.g., triethylamine), solvent (e.g., DMF) |

| Temperature | Room temperature to reflux conditions |

| Yield | Typically ranges from 70-90% |

Biological Activities

This compound has been evaluated for various biological activities. Notably, it exhibits significant inhibitory effects against several enzymes, which is critical for its potential therapeutic applications.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound acts as an inhibitor for enzymes such as acetylcholinesterase and butyrylcholinesterase. The inhibition percentages observed in vitro are summarized below:

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | 85% | 5.2 |

| Butyrylcholinesterase (BChE) | 80% | 6.1 |

| Urease | 73% | 10.5 |

| Alpha-Amylase | 58% | 15.0 |

These findings suggest that this compound may have applications in treating conditions related to cholinergic dysfunction and metabolic disorders.

Potential for Neurodegenerative Diseases

Given its inhibitory effects on cholinesterases, this compound may be explored as a treatment for neurodegenerative diseases such as Alzheimer's disease. By inhibiting the breakdown of acetylcholine, it could enhance cholinergic signaling.

Anti-Diabetic Properties

The compound's inhibition of alpha-amylase suggests potential anti-diabetic applications by delaying carbohydrate digestion and absorption, thus controlling blood sugar levels.

Case Studies and Research Findings

Recent research has highlighted the multifaceted applications of this compound:

- A study published in Frontiers in Chemistry indicated that derivatives of this compound exhibited potent enzyme inhibition, making them candidates for drug development targeting metabolic disorders .

- Another investigation focused on its synthesis and biological evaluation against multiple targets, confirming its potential as a multi-targeted therapeutic agent .

Mécanisme D'action

The mechanism of action of N-(4-acetylphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methoxy groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-acetylphenyl)-4-methylbenzenesulfonamide

- N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide

- N-(4-acetylphenyl)-4-methoxybenzamide

Uniqueness

N-(4-acetylphenyl)-3,4-dimethoxybenzamide is unique due to the presence of two methoxy groups on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and material properties.

Activité Biologique

N-(4-acetylphenyl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structural features, which include an acetyl group and two methoxy groups attached to a benzamide moiety. The synthesis typically involves the reaction of 4-acetylphenylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine, conducted in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is purified through recrystallization or column chromatography.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The acetyl and methoxy groups enhance its binding affinity to enzymes and receptors, potentially modulating their activity. This compound has been investigated for its role as an enzyme inhibitor and receptor ligand, indicating possible therapeutic applications in treating various diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against cancer cell lines such as SW480 (colon cancer) and OVCAR8 (ovarian cancer). The compound exhibited significant inhibitory effects on cell viability with IC50 values indicating its potency as an anticancer agent .

Table 1: IC50 Values of this compound Against Cancer Cell Lines

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in cancer progression. For example, it has shown promise in inhibiting the activity of AKT signaling pathways, which are often implicated in tumor growth and resistance to therapy .

Case Studies

- Cytotoxicity Against Colon Cancer Cells : A study assessed the effects of this compound on SW480 cells. The compound induced apoptosis and significantly reduced cell viability over a 72-hour treatment period. Flow cytometry analysis revealed increased apoptotic cell populations correlating with higher concentrations of the compound .

- Mechanistic Insights : Another investigation focused on the compound's mechanism of action through molecular docking studies. It was found to bind effectively to the active sites of target proteins involved in cancer metabolism, suggesting a multi-target approach in its anticancer activity .

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11(19)12-4-7-14(8-5-12)18-17(20)13-6-9-15(21-2)16(10-13)22-3/h4-10H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXLIFKDYYPZKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.